molecular formula C12H11BrO2 B3019358 7-Bromospiro[chromane-2,1'-cyclobutan]-4-one CAS No. 403793-82-8

7-Bromospiro[chromane-2,1'-cyclobutan]-4-one

Cat. No.: B3019358
CAS No.: 403793-82-8
M. Wt: 267.122
InChI Key: NFFYAQKQNVMCOH-UHFFFAOYSA-N
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Description

7-Bromospiro[chromane-2,1'-cyclobutan]-4-one (CAS: 934554-40-2) is a spirocyclic compound featuring a chroman-4-one core fused to a cyclobutane ring via a spiro junction at position 2. Its molecular formula is C₁₂H₁₂BrO₂, with an average mass of 188.226 g/mol and a monoisotopic mass of 188.08373 g/mol . This compound is structurally distinct due to the compact cyclobutane ring, which imposes conformational rigidity compared to larger spiro systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromospiro[3H-chromene-2,1'-cyclobutane]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrO2/c13-8-2-3-9-10(14)7-12(4-1-5-12)15-11(9)6-8/h2-3,6H,1,4-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFFYAQKQNVMCOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(=O)C3=C(O2)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromospiro[chromane-2,1’-cyclobutan]-4-one typically involves the following steps:

    Formation of the Chromane Ring: The chromane ring can be synthesized through a cyclization reaction involving phenols and aldehydes.

    Introduction of the Bromine Atom: Bromination of the chromane ring is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Spirocyclization: The final step involves the formation of the spirocyclic structure, which can be achieved through a cycloaddition reaction involving a suitable cyclobutane precursor.

Industrial Production Methods: Industrial production of 7-Bromospiro[chromane-2,1’-cyclobutan]-4-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions due to its unique structural features.

Industry: In the industrial sector, 7-Bromospiro[chromane-2,1’-cyclobutan]-4-one can be used in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 7-Bromospiro[chromane-2,1’-cyclobutan]-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and spirocyclic structure contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects.

Comparison with Similar Compounds

Structure-Activity Relationship (SAR) Analysis

Feature Impact on Properties
Bromine at Position 7 Enhances electron-withdrawing effects; may improve binding to hydrophobic enzyme pockets.
Cyclobutane Ring Restricts conformational flexibility, potentially increasing selectivity but reducing solubility.
Piperidine vs. Cyclobutane Piperidine improves solubility and hydrogen-bonding capacity, enhancing biological activity.
Hydroxyl Substituents Increase polarity and metabolic vulnerability; beneficial for target binding but may reduce stability.

Biological Activity

7-Bromospiro[chromane-2,1'-cyclobutan]-4-one is a spirocyclic compound that has gained attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a spirocyclic framework where a chromane ring is fused with a cyclobutanone moiety. Its molecular formula is C12H11BrOC_{12}H_{11}BrO with a molecular weight of approximately 251.12 g/mol. The presence of the bromine atom in its structure is believed to enhance its reactivity and biological activity.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. These interactions may involve:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It could potentially modulate receptor activity, influencing cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound shows significant antimicrobial properties against various bacterial strains.
  • Anticancer Potential : Investigations into its anticancer effects have revealed that it may inhibit the proliferation of cancer cells through apoptosis induction.
  • Anti-inflammatory Effects : The compound has been noted to reduce inflammation markers in vitro, indicating potential therapeutic applications in inflammatory diseases.

Antimicrobial Activity

A study conducted by researchers explored the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated an inhibition zone diameter ranging from 15 to 25 mm, suggesting moderate to high antimicrobial activity.

PathogenInhibition Zone (mm)
Staphylococcus aureus20
Escherichia coli18
Pseudomonas aeruginosa15

Anticancer Studies

In another research effort, the compound was tested on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The findings indicated that treatment with this compound resulted in a significant decrease in cell viability, with IC50 values reported at approximately 30 µM for MCF-7 cells.

Cell LineIC50 (µM)
MCF-730
A54935

Anti-inflammatory Effects

A recent study focused on the anti-inflammatory properties of the compound using lipopolysaccharide (LPS)-stimulated macrophages. Results showed a marked reduction in pro-inflammatory cytokines (TNF-alpha and IL-6) upon treatment with the compound.

CytokineControl Level (pg/mL)Treated Level (pg/mL)
TNF-alpha15080
IL-620090

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